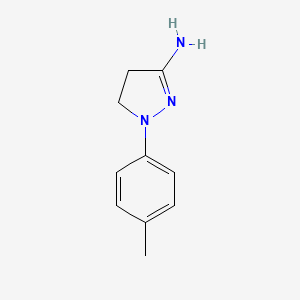

3-Amino-1-p-tolyl-2-pyrazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(4-methylphenyl)-3,4-dihydropyrazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12) |

InChI Key |

CSIZNLSKODWQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 1 P Tolyl 2 Pyrazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of pyrazoline derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR)

For a typical 1,3,5-trisubstituted-2-pyrazoline, the protons on the pyrazoline ring create a characteristic splitting pattern. nih.gov The two diastereotopic protons at the C4 position and the single proton at the C5 position form an AMX or ABX spin system. This typically results in three distinct signals, each appearing as a doublet of doublets. mdpi.comrsc.org

Expected Signals:

CH3 (tolyl): A singlet around δ 2.3-2.4 ppm. eurjchem.comnih.gov

CH2 (C4-pyrazoline): Two separate signals, each a doublet of doublets (dd), typically in the range of δ 3.0-4.0 ppm. nih.govscielo.br

CH (C5-pyrazoline): One signal, a doublet of doublets (dd), typically in the range of δ 5.2-5.6 ppm. mdpi.comnih.gov

Aromatic Protons (tolyl): Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted ring.

NH2 (C3-amino): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Signals:

CH3 (tolyl): A signal around δ 21 ppm. nih.gov

CH2 (C4-pyrazoline): A signal in the aliphatic region, typically δ 40-44 ppm. nih.gov

CH (C5-pyrazoline): A signal typically in the range of δ 60-65 ppm. nih.gov

Aromatic Carbons (tolyl): Four signals in the aromatic region (δ 113-145 ppm).

C=N (C3-pyrazoline): A signal in the downfield region, often around δ 150-160 ppm. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would confirm the coupling between the C4 and C5 protons of the pyrazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals directly to their attached carbon atoms (e.g., C4-H to C4, C5-H to C5).

HMBC (Heteronuclear Multiple Bond Correlation): Would show long-range correlations (over 2-3 bonds), helping to connect the different fragments of the molecule, such as correlations from the tolyl methyl protons to the aromatic carbons or from the pyrazoline protons to the C3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Amino-1-p-tolyl-2-pyrazoline, characteristic absorption bands would be expected.

Expected Absorption Bands (cm⁻¹):

N-H stretch (amino group): A pair of bands in the region of 3300-3500 cm⁻¹. eurjchem.com

Aromatic C-H stretch: Above 3000 cm⁻¹. nih.gov

Aliphatic C-H stretch: Below 3000 cm⁻¹. nih.gov

C=N stretch (imidine): A strong absorption band around 1590-1620 cm⁻¹. nih.goveurjchem.com

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. HRMS would provide the exact mass, confirming the elemental composition.

Expected Findings:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the pyrazoline ring and loss of small molecules or radicals. nih.gov

HRMS: Would provide an exact mass measurement that matches the calculated molecular formula of C₁₀H₁₃N₃.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound.

Expected Composition for C₁₀H₁₃N₃:

Carbon (C): ~68.54%

Hydrogen (H): ~7.48%

Nitrogen (N): ~23.98%

Following a comprehensive search of available scientific literature and crystallographic databases, specific X-ray diffraction data for the compound "this compound" could not be located. The search yielded crystallographic information for a number of structurally related pyrazoline and pyrazole (B372694) derivatives, but not for the exact molecule specified.

Detailed structural analysis, including the determination of unit cell parameters, space group, and atomic coordinates through single-crystal X-ray diffraction, is a crucial step in the unambiguous characterization of a chemical compound. This technique provides precise information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, revealing key details about bond lengths, bond angles, and intermolecular interactions.

While the synthesis and spectroscopic characterization of various pyrazoline derivatives are reported in the literature, the specific crystallographic data for this compound remains unpublished or is not available in the public domain. For context, studies on related compounds have revealed diverse crystal packing arrangements and intermolecular interactions, often involving hydrogen bonding and π-π stacking, which are influenced by the nature and position of substituents on the pyrazoline ring and the phenyl group. For instance, research on other p-tolyl substituted pyrazoles and pyrazolines has provided insights into their molecular geometry, but this information cannot be directly extrapolated to the title compound without experimental verification. nih.govnih.gov

Therefore, the generation of a detailed section on the X-ray diffraction studies of this compound, including specific research findings and data tables, is not possible at this time due to the absence of the necessary primary crystallographic data.

Computational and Theoretical Investigations of 3 Amino 1 P Tolyl 2 Pyrazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of pyrazoline derivatives. mdpi.comnih.govscispace.com Calculations, often using methods like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p), allow for the optimization of molecular geometries and the prediction of various chemical parameters. mdpi.comnih.govutm.my

Theoretical calculations are typically performed on isolated molecules in the gaseous phase, which can lead to slight variations, such as larger bond lengths, when compared to experimental data from solid-state analyses like X-ray crystallography. mdpi.com Despite these minor differences, DFT methods have shown high accuracy in reproducing structural parameters and predicting vibrational frequencies that closely match experimental infrared (IR) spectra. mdpi.com These computational approaches can also be used to determine thermodynamic properties at various temperatures. mdpi.com For instance, studies on pyrazoline derivatives have successfully used DFT to confirm molecular structures and analyze their fundamental vibrational modes. mdpi.comutm.my

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and stability of a molecule. nih.govderpharmachemica.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a compound's electronic properties; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. nih.govderpharmachemica.com

In pyrazoline derivatives, the distribution of these orbitals provides insight into potential reaction sites. For example, in some p-tolyl pyrazoline analogues, the HOMO is often localized on the pyrazoline ring and extends over the nitrogen atoms, indicating these are the likely sites for donating electrons. derpharmachemica.com The LUMO, conversely, might be found on an adjacent phenyl ring, marking it as the electron-accepting region. derpharmachemica.com

The electronic properties can be significantly altered by different substituents on the pyrazoline core. researchgate.net For instance, a study on (E)-2-(benzo[d]thiazol-2-yl)-4-(3-(p-tolyl)acryloyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a related chalcone (B49325) precursor, showed that the electron-donating p-tolyl group resulted in a larger HOMO-LUMO gap (3.7374 eV) compared to an unsubstituted phenyl ring, indicating greater stability. nih.gov In contrast, an electron-withdrawing group led to a smaller energy gap, suggesting higher reactivity. nih.gov This demonstrates how targeted modifications can tune the electronic behavior and subsequent reactivity of the molecule. nih.gov

Table 1: Global Reactivity Descriptors for Selected Pyrazoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-2-(benzo[d]thiazol-2-yl)-4-(3-(p-tolyl)acryloyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | -5.8899 | -2.1525 | 3.7374 | nih.gov |

| (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | -6.4254 | -2.2476 | 4.1778 | researchgate.net |

| 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone | -5.469 | -1.415 | 4.054 | bohrium.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the charge distribution on a molecule's surface, thereby identifying sites prone to electrophilic and nucleophilic attacks. scispace.comnih.gov The MEP map uses a color-coded scale to represent different electrostatic potential values. scispace.com Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are likely targets for nucleophiles. scispace.comnih.gov

In studies of pyrazoline derivatives, MEP analysis reveals that electronegative atoms, such as the nitrogen and oxygen atoms within the structure, are consistently identified as the nucleophilic centers (red regions). nih.govresearchgate.net Conversely, electropositive sites are often located around hydrogen atoms. nih.gov For instance, in a chalcone precursor to a p-tolyl pyrazoline, MEP analysis showed high electron density localized on the heteroatoms (N, O, and S), confirming them as the primary nucleophilic sites. nih.gov This detailed visualization of charge distribution is critical for predicting intermolecular interactions and understanding the chemical reactivity of the compound. bohrium.comresearchgate.net

Reaction Mechanism Studies and Energetics

The synthesis of 2-pyrazolines is most commonly achieved through the cyclocondensation reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. researchgate.netmdpi.com The mechanism of this transformation has been a subject of study, with the reaction generally believed to proceed via a hydrazone intermediate that subsequently undergoes an intramolecular cyclization. researchgate.net

One proposed mechanism involves the initial nucleophilic attack of a hydrazine (B178648) nitrogen atom on the carbonyl carbon of the enone to form a hydrazone. researchgate.net This is followed by an intramolecular Michael addition, where the second nitrogen atom attacks the β-carbon of the unsaturated system, leading to the closure of the five-membered pyrazoline ring. researchgate.net Studies on the reaction between dissymmetric chalcones (containing both phenyl and p-tolyl groups) and various hydrazines have been instrumental in elucidating these reaction pathways. researchgate.net

Another significant synthetic route is the 1,3-dipolar cycloaddition reaction. scispace.com In this approach, dipoles such as nitrile imines react with dipolarophiles like alkenes (e.g., trans-anethole) to form pyrazoline cycloadducts. scispace.com Theoretical studies using DFT can explore the potential energy surface of these reactions to determine the lowest energy conformers and predict the regioselectivity of the cycloaddition. scispace.com Such computational investigations have confirmed that these reactions often yield a single, stable regioisomer, which aligns well with experimental observations. scispace.com

Non-Linear Optical (NLO) Properties Prediction

Pyrazoline derivatives have attracted considerable attention for their potential applications in non-linear optics (NLO), a field focused on materials that exhibit a nonlinear response to intense electromagnetic fields. researchgate.netrsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of these organic molecules, including the first hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.netresearchgate.net

Theoretical calculations have shown that the NLO properties of pyrazolines can be finely tuned by modifying their molecular structure, such as by introducing different donor and acceptor groups. rsc.orgnih.gov For example, a computational study on (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, a chalcone precursor, calculated a first hyperpolarizability (β₀) of 10.22 × 10⁻³⁰ esu, suggesting it is a promising candidate for NLO applications. researchgate.net The magnitude of the hyperpolarizability is often linked to the molecule's electronic characteristics, such as a low HOMO-LUMO energy gap and significant intramolecular charge transfer. nih.gov These theoretical predictions are crucial for the rational design of new organic materials with enhanced NLO performance for use in modern optoelectronic devices. researchgate.netnih.gov

Table 2: Predicted Non-Linear Optical Properties of a Related Chalcone

| Compound | Method | First Hyperpolarizability (β₀) (esu) | Reference |

|---|---|---|---|

| (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | DFT/B3LYP | 10.22 × 10-30 | researchgate.net |

Advanced Research Applications and Functional Material Development of Pyrazolines

Fluorescent Dyes and Photophysical Properties

Pyrazoline derivatives, particularly 1,3,5-triaryl-2-pyrazolines, are renowned for their use as fluorescent dyes. researchgate.net These compounds are characterized by their ability to emit vivid blue fluorescence with high quantum yields. researchgate.netresearchgate.net The fluorescence originates from the extensive π-conjugated system and is often influenced by an intramolecular charge transfer (ICT) mechanism, which can be modulated by the nature of the substituents on the aryl rings. researchgate.netresearchgate.net

The photophysical properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Studies on various pyrazoline derivatives show a significant red shift in the fluorescence spectra as the polarity of the solvent increases, indicating a more stabilized excited state in polar solvents. researchgate.net The introduction of different substituent groups on the pyrazoline skeleton can lead to green, blue, and even violet emissions. researchgate.net For instance, the fluorescence quantum yield (Φf) of some pyrazoline derivatives has been reported to be remarkably high, in some cases exceeding that of common standards like quinine (B1679958) sulfate. nih.gov This makes them suitable for applications such as fluorescent labeling and as brightening agents in materials like plastics and paper. nih.gov

Table 1: Representative Photophysical Properties of Selected 1,3,5-Triaryl-2-Pyrazoline Derivatives in Tetrahydrofuran (THF)

This table presents data for analogous compounds to illustrate the typical photophysical properties of the pyrazoline class, as specific data for 3-Amino-1-p-tolyl-2-pyrazoline is not extensively documented.

| Compound Structure (Analogues) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |

| 1-(2-Benzyl-benzo[de]isoquinoline-1,3-dione)-3-(p-tolyl)-5-(phenyl)-2-pyrazoline | 450 | 520-540 | Not Reported |

| 1,3,5-triphenyl-2-pyrazoline derivatives | ~356 | ~430 | High |

| Fluorinated 1,3,5-triaryl-2-pyrazolines | Not Specified | Not Specified | 0.155–0.858 |

Data sourced from studies on related pyrazoline derivatives. researchgate.netnih.gov

Applications in Optoelectronic Devices (e.g., Hole-Transporting Materials)

The excellent luminescence and charge-carrying properties of pyrazoline derivatives make them prime candidates for use in optoelectronic devices, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). researchgate.netgoogle.com An ideal HTM should possess high thermal stability, good film-forming capabilities, and a highest occupied molecular orbital (HOMO) energy level that facilitates the injection of holes from the anode. nih.gov

Pyrazoline-based materials often fulfill these criteria, acting as both the hole-transporting layer (HTL) and, in some cases, the emissive layer (EML). researchgate.net The nitrogen atoms within the pyrazoline ring facilitate charge transport, and the extended π-conjugation contributes to the material's luminescence. researchgate.net Research on materials incorporating a p-tolyl group, such as 4-(pyren-1-yl)-2,6-di-p-tolylpyridine, has demonstrated their suitability as HTMs due to high triplet energy, thermal stability, and appropriate molecular energy levels. nih.gov Similarly, crosslinkable HTMs containing N-(p-tolyl)−9H-fluoren-2-amine moieties have been developed for solution-processed OLEDs, showcasing excellent hole mobility and enhancing device performance. researchgate.net These findings suggest that the 1-p-tolyl substitution on the pyrazoline ring is beneficial for creating efficient and stable hole-transporting materials.

Chemical Sensor Design and Development

The inherent fluorescence of the pyrazoline scaffold provides a platform for the design of sensitive and selective chemical sensors. researchgate.net These sensors typically operate via a "turn-on" or "turn-off" fluorescence mechanism upon interaction with a specific analyte. The design often involves integrating a receptor unit with the pyrazoline fluorophore. The amino group, as in 3-aminopyrazoline derivatives, can serve as an effective binding site or receptor for analytes like metal ions or protons (H+). scispace.comrsc.org

For example, pyrazoline-based fluorescent sensors have been engineered to detect various metal cations, including Zn²⁺ and Cd²⁺. researchgate.net The chelation of the metal ion with the sensor molecule alters the ICT process, leading to a detectable change in the fluorescence emission. researchgate.net Furthermore, 3-aminopyrazole (B16455) derivatives have been successfully utilized as fluorescent probes for monitoring pH changes in cellular environments. scispace.com The protonation or deprotonation of the amino group in response to pH fluctuations modulates the probe's photophysical properties, allowing for sensitive detection. scispace.com Researchers have also designed 1,3,5-triaryl-2-pyrazoline systems that function as molecular logic gates, responding to stimuli such as acidity (H⁺) and oxidizing agents like Fe³⁺. um.edu.mt

Catalytic Roles and Ligand Design

The pyrazole (B372694) and pyrazoline frameworks are versatile in the field of catalysis, primarily serving as ligands that coordinate with transition metals to form active catalysts. ajgreenchem.comresearchgate.net The nitrogen atoms of the pyrazoline ring are effective coordination sites for metal ions. ajgreenchem.com The structural and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyrazoline ligand.

Pyrazole-based P,N-ligands have been successfully employed in palladium-catalyzed reactions, such as Suzuki coupling and amination, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net In one study, a flexible p-tolyl ether backbone was incorporated into a bis-pyrazole ligand used in the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction. mdpi.com Beyond synthetic catalysis, 3-amino-2-pyrazoline derivatives have demonstrated inhibitory activity against enzymes like cyclooxygenase and lipoxidase (B8822775), indicating a role in modulating biological catalytic processes. nih.gov The specific compound 3-amino-1-[m-(trifluoromethyl)-phenyl]-2-pyrazoline (BW 755C) was identified as a potent inhibitor of lipoxidase activity. nih.gov

Nanostructured Materials Based on Pyrazoline Derivatives

The development of nanostructured materials from small organic molecules has opened new avenues for advanced applications. Pyrazoline derivatives can be fabricated into nanoparticles using methods like reprecipitation, where a solution of the compound is rapidly introduced into a poor solvent, causing the molecules to aggregate into nanoparticles. sciencenet.cntandfonline.com The size of these nanoparticles can influence their optical properties; for instance, a decrease in nanoparticle size has been observed to cause a shift to the high-energy side (a blue shift) in the absorption and emission spectra of a 1-phenyl-3-naphthyl-5-((dimethylamino)phenyl)-2-pyrazoline derivative. tandfonline.com

These organic nanoparticles can be used to construct more complex systems. They can be embedded within polymer matrices or used to form composite nanoparticles with core-shell structures. sciencenet.cn Sonochemistry, which utilizes ultrasound irradiation, has also emerged as a green chemistry approach for synthesizing pyrazoline derivatives and can be applied to the preparation of nanomaterials. scispace.com Additionally, inorganic nanoparticles, such as ZnO, have been used as recyclable catalysts for the efficient, one-pot synthesis of pyranopyrazole derivatives, highlighting the synergy between pyrazoline chemistry and nanotechnology. nanomaterchem.com

Future Directions and Research Opportunities in 3 Amino 1 P Tolyl 2 Pyrazoline Chemistry

Development of Novel Synthetic Methodologies

The synthesis of pyrazoline derivatives, including 3-Amino-1-p-tolyl-2-pyrazoline, has traditionally been achieved through the cyclization of chalcones with hydrazine (B178648) derivatives. researchgate.netresearchgate.net However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Key areas for future research include:

Green Chemistry Approaches: Exploring microwave-assisted and ultrasound-irradiated synthesis can lead to shorter reaction times, higher yields, and more environmentally friendly processes. researchgate.netnih.gov The use of green solvents like polyethylene (B3416737) glycol (PEG) and catalysts such as bleaching earth clay are also promising avenues. chemmethod.com

Catalyst Innovation: Research into novel catalysts, including reusable and highly selective options, can enhance the regioselectivity and stereoselectivity of the cyclization reactions, leading to the desired isomers with greater purity. mdpi.com

Flow Chemistry: The adoption of continuous flow reactors offers precise control over reaction parameters, enabling safer, more scalable, and highly reproducible synthesis of this compound and its derivatives.

A comparative look at conventional versus emerging synthetic methods highlights the potential for significant advancements:

| Parameter | Conventional Synthesis | Future Methodologies |

| Reaction Time | Often several hours to overnight researchgate.nettandfonline.com | Minutes to a few hours researchgate.netnih.gov |

| Energy Consumption | High (prolonged heating) | Lower (efficient energy transfer) |

| Solvent Use | Often uses volatile organic compounds | Focus on green and recyclable solvents chemmethod.com |

| Yield and Purity | Variable, may require extensive purification | Generally higher yields and purity centralasianstudies.org |

| Scalability | Can be challenging | More amenable to large-scale production |

Exploration of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR, IR, and Mass Spectrometry are routinely used, the future lies in the application of more sophisticated methods. ijrpr.comnih.gov

Future research should focus on:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignments of proton and carbon signals, which is especially important for complex derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS): This will enable precise determination of molecular formulas, aiding in the confirmation of synthesized structures. researchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction studies are invaluable for determining the exact three-dimensional molecular structure, including stereochemistry and conformation, which is critical for understanding structure-activity relationships. scispace.com

Advanced Spectroscopic Methods: Employing techniques like fluorescence spectroscopy can reveal insights into the photophysical properties of these compounds, which is relevant for their potential use in optical materials and sensors. researchgate.netmdpi.com

Expansion of Computational Modeling for Specific Properties

Computational chemistry offers a powerful tool to predict and understand the properties of molecules like this compound, guiding experimental work and accelerating the discovery process.

Future directions in computational modeling include:

Density Functional Theory (DFT) Calculations: Expanding the use of DFT to predict a wider range of properties, such as electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), can provide deep insights into the molecule's reactivity and potential interaction sites. researchgate.netscispace.comeurjchem.com

Molecular Docking Studies: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of this compound derivatives with biological targets like enzymes and receptors. nih.govchemmethod.comacs.org This can guide the design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of pyrazoline derivatives, enabling the prediction of the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the pyrazoline derivatives and their targets, offering a more realistic understanding of the binding process and stability of the complex. nih.gov

The following table summarizes key computational parameters and their significance:

| Computational Method | Predicted Property | Significance |

| DFT | HOMO-LUMO energy gap, MEP | Predicts chemical reactivity, stability, and intermolecular interaction sites. researchgate.net |

| Molecular Docking | Binding energy, interaction modes | Identifies potential biological targets and guides drug design. acs.orgacs.org |

| QSAR | Predicted biological activity | Accelerates the identification of lead compounds. |

| MD Simulations | Conformational changes, binding free energy | Provides a dynamic understanding of molecular interactions. nih.gov |

Integration into Emerging Functional Materials

The unique chemical structure of this compound makes it a promising candidate for incorporation into a variety of advanced functional materials.

Future research opportunities in this area include:

Organic Light-Emitting Diodes (OLEDs): Pyrazoline derivatives are known for their fluorescent properties and their ability to act as hole-transporting or emissive layers in OLEDs. researchgate.net Future work could focus on tuning the photophysical properties of this compound to achieve desired emission colors and efficiencies.

Nonlinear Optical (NLO) Materials: The delocalized π-electron system in pyrazolines can give rise to significant nonlinear optical properties. Research into new derivatives could lead to materials for applications in optical communications and data storage.

Chemosensors: The pyrazoline scaffold can be functionalized to selectively bind with specific ions or molecules, leading to a detectable change in its optical or electrochemical properties. This forms the basis for developing sensitive and selective chemosensors. researchgate.net

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups can lead to new materials with tailored electronic, optical, or thermal properties. For instance, creating pyrazole-crosslinked chitosan (B1678972) derivatives has shown potential in biomedical applications. mdpi.com

The potential applications are diverse and represent a significant area for growth in materials science.

Q & A

Q. What role does X-ray crystallography play in confirming the stereochemical configuration of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.